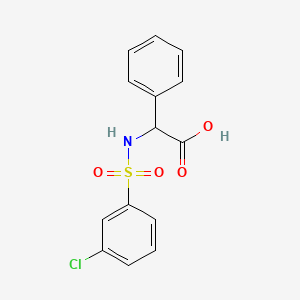

2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phenylacetic acid group, the introduction of the chlorobenzenesulfonamido group, and the coupling of these two groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the phenylacetic acid and chlorobenzenesulfonamido groups could potentially introduce steric hindrance or electronic effects that could influence the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phenylacetic acid and chlorobenzenesulfonamido groups. These groups could potentially participate in a variety of chemical reactions, including nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenylacetic acid group could potentially make the compound acidic, while the chlorobenzenesulfonamido group could introduce polarity .Scientific Research Applications

Penicillin Production Enhancement

Phenylacetic acid, a degradation product of penicillin, has been found to enhance penicillin production when added to the culture medium of penicillin-producing mold. This effect is attributed to the use of phenylacetic acid as a building block by the mold in penicillin synthesis, which increases the total penicillin yield in both surface and submerged cultures (Moyer & Coghill, 1947).

Interaction with Nucleosides

Phenylacetic acid derivatives have been studied for their reactions with various 2′-deoxyribonucleosides. These interactions, observed under physiological pH, are significant in understanding the chemical behavior of these compounds in biological systems, especially in the context of their potential therapeutic uses (Florea-Wang et al., 2007).

Molecular Docking and Biological Evaluation

Studies involving 3-(4-Sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione, synthesized from phenylacetic acid derivatives, have demonstrated its potential as a COX-2 inhibitor. This has implications for developing new therapeutic agents, particularly in the context of anti-inflammatory drugs (Ji-Sun Shin et al., 2012).

Plant Growth Regulation and Herbicidal Activity

The introduction of chlorine atoms into the benzene ring of phenylacetic acids, such as 2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid, has shown significant effects on plant growth regulation. This knowledge contributes to the development of selective weed control agents (Pybus et al., 1958).

Metal Extraction

Phenylacetic acid is useful in the extraction of large quantities of certain ions, including iron(III), cobalt(II), and copper(II), among others. Its utility in increasing selectivity through pH control and masking has been demonstrated in various extraction processes (Adam et al., 1972).

Thromboxane A2 Antagonistic Activity

Various phenylacetic acid derivatives have been synthesized and evaluated for their thromboxane A2 antagonistic activities, revealing potential in developing new antiasthmatic and antithrombotic agents (Sakurai et al., 1996).

Antimicrobial Activity

Some derivatives of phenylacetic acid have shown promising antimicrobial activities, indicating their potential as effective antimicrobial agents. This has implications for the development of new antibiotics and treatments for microbial infections (Bedair et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that sulfonamides generally act as inhibitors of enzymes, particularly those involved in the synthesis of essential biomolecules .

Mode of Action

Sulfonamides, in general, are known to inhibit enzyme activity by mimicking the substrate’s structure and binding to the enzyme’s active site, thereby preventing the actual substrate from binding .

Biochemical Pathways

Sulfonamides typically interfere with the folic acid synthesis pathway in bacteria, inhibiting their growth and proliferation .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

As a sulfonamide, it likely inhibits bacterial growth and proliferation by interfering with folic acid synthesis .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of most chemical compounds .

properties

IUPAC Name |

2-[(3-chlorophenyl)sulfonylamino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-11-7-4-8-12(9-11)21(19,20)16-13(14(17)18)10-5-2-1-3-6-10/h1-9,13,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFCZDZCVNWPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorobenzenesulfonamido)-2-phenylacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)

![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)

![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

amine hydroiodide](/img/structure/B1416837.png)

![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)